Pibrozelesin hydrochloride
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Overview
Description
Preparation Methods
The synthesis of pibrozelesin hydrochloride involves several steps:
Formation of the O-silyl derivative: The reaction of 8-(bromomethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxyindol-2-ylcarbonyl)-1,2,3,6,7,8-hexahydrobenzo[1,2-b:4,3-b’]dipyrrole-2-carboxylic acid methyl ester with tert-butyl-dimethylsilyl chloride in dimethylformamide (DMF) gives the corresponding O-silyl derivative.
Desilylation: This compound is then treated with camphorsulfonic acid in hot chloroform to afford the desired product.
Chemical Reactions Analysis
Pibrozelesin hydrochloride undergoes several types of chemical reactions:
Alkylation: It alkylates DNA by binding to adenine-thymine-rich sequences in the minor groove of DNA.
Activation by carboxyl esterase: This activation is crucial for its antineoplastic activity.
DNA strand breaks: It induces DNA strand breaks in a concentration-dependent manner, which is one of the major mechanisms of its cytotoxicity.
Scientific Research Applications
Pibrozelesin hydrochloride has been extensively studied for its antitumor activity. It has shown evidence of anti-tumor activity in hepatocellular carcinoma and has been in phase II clinical trials for the treatment of advanced malignant melanoma and advanced renal cell carcinoma . due to significant and prolonged hematologic toxicity, its development for these indications has been limited .
Mechanism of Action
Pibrozelesin hydrochloride exerts its effects by alkylating DNA. It binds to adenine-thymine-rich sequences in the minor groove of DNA, thereby inhibiting DNA replication and inducing apoptosis. This process is activated by carboxyl esterase, which converts the compound into its active form .
Comparison with Similar Compounds
Pibrozelesin hydrochloride is similar to other duocarmycin derivatives such as carzelesin and adozelesin. These compounds also alkylate DNA and inhibit DNA replication. this compound is unique in its water solubility and its specific activation by carboxyl esterase .
Similar Compounds
- Carzelesin
- Adozelesin
- Bizelesin
Properties
Molecular Formula |
C32H37BrClN5O8 |
---|---|
Molecular Weight |
735.0 g/mol |
IUPAC Name |
methyl (8S)-8-(bromomethyl)-2-methyl-4-(4-methylpiperazine-1-carbonyl)oxy-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C32H36BrN5O8.ClH/c1-16-23(31(40)45-6)25-24-18(14-33)15-38(20(24)13-21(27(25)34-16)46-32(41)37-9-7-36(2)8-10-37)30(39)19-11-17-12-22(42-3)28(43-4)29(44-5)26(17)35-19;/h11-13,18,34-35H,7-10,14-15H2,1-6H3;1H/t18-;/m1./s1 |
InChI Key |
LXRTZQKDZOKJRQ-GMUIIQOCSA-N |
Isomeric SMILES |
CC1=C(C2=C3[C@@H](CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl |
Canonical SMILES |
CC1=C(C2=C3C(CN(C3=CC(=C2N1)OC(=O)N4CCN(CC4)C)C(=O)C5=CC6=CC(=C(C(=C6N5)OC)OC)OC)CBr)C(=O)OC.Cl |
Origin of Product |
United States |
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